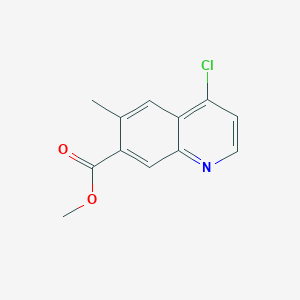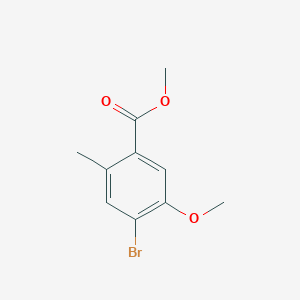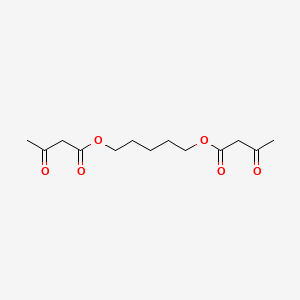
1.5-Pentanediol diacetoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15-Pentanediol diacetoacetate is an organic compound that belongs to the class of diols and esters It is derived from 15-pentanediol, which is a linear diol with five carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1.5-Pentanediol diacetoacetate can be synthesized through the esterification of 1.5-pentanediol with acetoacetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, the integration of green chemistry principles, such as the use of renewable feedstocks and environmentally benign solvents, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
1.5-Pentanediol diacetoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with new functional groups replacing the ester groups.
Scientific Research Applications
1.5-Pentanediol diacetoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the development of bioactive molecules and as a reagent in biochemical assays.
Industry: The compound is used in the production of coatings, adhesives, and plasticizers.
Mechanism of Action
The mechanism of action of 1.5-pentanediol diacetoacetate involves its interaction with various molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release acetoacetic acid and 1.5-pentanediol, which can then participate in various biochemical processes. The compound’s reactivity and ability to form hydrogen bonds make it a versatile intermediate in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 1.4-Butanediol diacetoacetate
- 1.6-Hexanediol diacetoacetate
- 1.5-Pentanediol
Uniqueness
1.5-Pentanediol diacetoacetate is unique due to its specific carbon chain length and the presence of two ester groups. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in polymer synthesis and materials science. Compared to its analogs, this compound offers a balance between flexibility and reactivity, which can be advantageous in various industrial and research contexts.
Properties
CAS No. |
39564-28-8 |
|---|---|
Molecular Formula |
C13H20O6 |
Molecular Weight |
272.29 g/mol |
IUPAC Name |
5-(3-oxobutanoyloxy)pentyl 3-oxobutanoate |
InChI |
InChI=1S/C13H20O6/c1-10(14)8-12(16)18-6-4-3-5-7-19-13(17)9-11(2)15/h3-9H2,1-2H3 |
InChI Key |
IVNZWMGUIJADOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)OCCCCCOC(=O)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



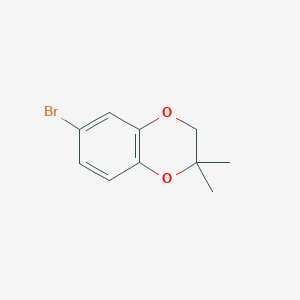

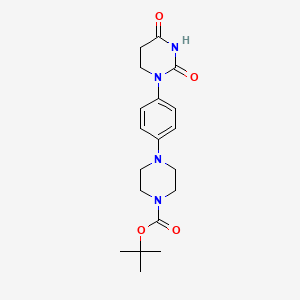
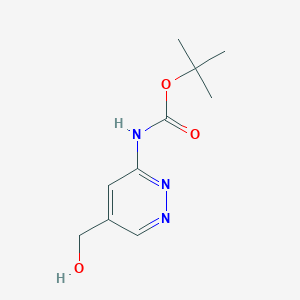
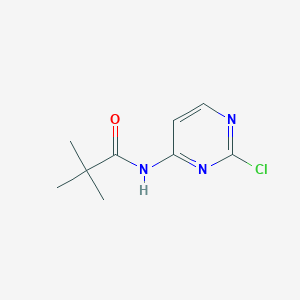
![Benzhydryl 7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-3-carboxylate;hydrochloride](/img/structure/B13920371.png)
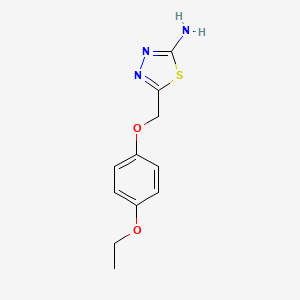
![[3-(2,4-Dichlorophenoxy)propyl]methyl-cyanocarbonimidodithioate](/img/structure/B13920373.png)
![{2-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethyl}methylamine hydrochloride](/img/structure/B13920374.png)
![6-Bromo-5-fluoro-benzo[b]thiophene-2-carboxylic acid](/img/structure/B13920375.png)
